HYDROGENATED JOJOBA OIL

Oxidative Stability Rancidity Shelf-Life

Hydrogenated Jojoba Oil (CAS 196316-32-2) is a fully saturated, high-molecular-weight monoester wax produced by catalytic hydrogenation of native jojoba oil. Unlike the liquid native oil, this solid crystalline wax melts at 68-73°C and delivers >85% lower peroxide value, ensuring multi-year oxidative stability. It builds a ‘card-house’ crystal network that strengthens stick formulations at up to 31% loading without brittleness—functions native jojoba oil cannot perform. Clinically non-comedogenic and hypoallergenic, it is the premier botanical alternative to synthetic or animal waxes for color cosmetics, antiperspirants, and sensitive-skin occlusive care.

Molecular Formula C9H8O
Molecular Weight 0
CAS No. 196316-32-2
Cat. No. B1180316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHYDROGENATED JOJOBA OIL
CAS196316-32-2
SynonymsHYDROGENATED JOJOBA OIL
Molecular FormulaC9H8O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kg / 40 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrogenated Jojoba Oil (CAS 196316-32-2): Technical and Procurement Profile


Hydrogenated Jojoba Oil (CAS 196316-32-2), also known as Jojoba Wax, is a fully saturated, high molecular weight monoester wax derived from the catalytic hydrogenation of native jojoba oil [1]. The process converts the liquid oil's unsaturated carbon-carbon double bonds to single bonds, transforming the physical state from a clear golden liquid at room temperature to a hard, crystalline white wax with a melting point typically between 68°C and 73°C [2]. Chemically, it is composed of straight-chain esters of long-chain fatty acids and fatty alcohols, primarily ranging from C36 to C46 in carbon chain length [3]. This full hydrogenation eliminates the susceptibility to oxidation inherent in the native oil, thereby imparting superior thermal and oxidative stability, which is a primary driver for its procurement in applications requiring a shelf-stable, non-greasy, and structurally functional wax of botanical origin [1][2].

Hydrogenated Jojoba Oil: Why In-Class Compounds Cannot Be Simply Interchanged


Generic substitution with native jojoba oil or other liquid emollient esters fails due to fundamental differences in physical state and stability imparted by the hydrogenation process. Native jojoba oil is a liquid at room temperature and contains unsaturated bonds that are susceptible to oxidation and rancidity, which limits its use in solid formulations and compromises long-term shelf life [1]. In contrast, Hydrogenated Jojoba Oil is a high-melting-point solid wax that provides structural integrity to stick formulations like lipsticks and antiperspirants, a function the liquid oil cannot perform [2]. Furthermore, partial hydrogenation yields products with variable melt behavior and crystal structure, which cannot reliably substitute for the fully saturated, consistent performance of a completely hydrogenated grade in applications demanding precise thermal properties and oxidative stability [3]. The following quantitative evidence details these specific, measurable differentiations.

Hydrogenated Jojoba Oil: Quantitative Differentiation from Analogs


Oxidative Stability: Reduction of Peroxide Value vs. Native Jojoba Oil

Hydrogenated Jojoba Oil demonstrates a significantly enhanced resistance to oxidation compared to native jojoba oil. The hydrogenation process saturates the carbon-carbon double bonds, the primary sites for oxidative attack. This is quantified by a reduction in peroxide value, a primary indicator of rancidity. Data indicates that the peroxide value of Hydrogenated Jojoba Oil is reduced by more than 85% relative to the native oil [1]. This superior stability is further corroborated by an oxidative stability test, where partially hydrogenated jojoba oil (which shares the saturation chemistry of the fully hydrogenated product) exhibits a pressure drop of only 1 to 20 mm Hg in an accelerated induction period test at 100°C over 20 hours, indicating a very low rate of oxygen consumption [2]. This contrasts with the native oil, which is known to oxidize more readily.

Oxidative Stability Rancidity Shelf-Life

Thermal Properties: Melting Point and Crystallinity vs. Native Jojoba Oil and Conventional Waxes

Hydrogenated Jojoba Oil exhibits a distinct and elevated melting point compared to native jojoba oil, which is a liquid at room temperature. While the native oil has a reported melting point below 7°C [1], fully hydrogenated grades are solid waxes with a melting point ranging from 68°C to 73°C [2][3]. This transformation from liquid to high-melting solid is critical for applications requiring structural rigidity. Furthermore, differential scanning calorimetry (DSC) analysis demonstrates that completely hydrogenated jojoba wax esters produce distinct endothermic events corresponding to saturated species, which are absent in the native oil [4]. This well-defined melt behavior and crystalline structure allow for predictable solidification and texture in formulations, unlike the liquid native oil or partially hydrogenated variants which exhibit broader, less defined melt transitions.

Melting Point Crystallization Differential Scanning Calorimetry Formulation Stability

Structural Integrity: Contribution to Formulation Hardness and Stability in Anhydrous Systems

Hydrogenated Jojoba Oil provides quantifiable benefits to the structural integrity of solid and semi-solid formulations. As a high-melting wax, it is specifically used to strengthen the wax matrices in stick formulations like lipsticks and antiperspirants, a function measured by an increase in the product's overall hardness and thermal stability [1]. Vendor data indicates it is suitable for use in lipsticks at concentrations up to 31% [1]. Microscopic analysis of systems containing hydrogenated jojoba oil reveals a unique 'card house-like' wax crystal structure that contributes to formulation hardness without imparting excessive brittleness, enabling efficient water distribution and improved stability in oil/wax/water systems [2]. This structural role is a key point of differentiation from liquid jojoba oil, which lacks the ability to form such crystalline networks and cannot provide this level of mechanical support.

Formulation Rheology Stick Formulations Wax Matrix Crystal Network

Safety Profile: Demonstrated Non-Comedogenicity and Hypoallergenicity in Human Clinical Studies

A key differentiator for procurement in sensitive skin applications is the established safety profile of Hydrogenated Jojoba Oil. A clinical study designed to evaluate comedogenicity and sensitization found that Hydrogenated Jojoba Oil, like its native counterpart, was non-comedogenic and hypoallergenic in human subjects [1]. This is a significant advantage over certain occlusive agents like petrolatum or some synthetic esters, which can be comedogenic or irritating. Additionally, the Cosmetic Ingredient Review (CIR) Expert Panel, after reviewing extensive toxicological data, concluded that Hydrogenated Jojoba Oil is safe for use in cosmetic formulations and is not expected to penetrate the skin due to its large molecular weight [2]. This established safety record, supported by human repeat insult patch testing (HRIPT) and other clinical assessments, provides a data-backed justification for its selection over less well-characterized or potentially irritating waxes.

Non-Comedogenic Hypoallergenic Safety Assessment Dermatological Testing

Hydrogenated Jojoba Oil: Evidence-Based Applications for Formulation Scientists and Procurement Specialists


Structuring Agent for High-Stability Lipsticks and Anhydrous Sticks

The elevated melting point (68-73°C) and unique crystalline network of Hydrogenated Jojoba Oil, evidenced by its use at up to 31% concentration in stick formulations, makes it an ideal structuring agent [1]. Unlike liquid jojoba oil, it provides the necessary hardness and thermal stability to prevent stick breakage and maintain form during storage and use. Its ability to form a 'card house-like' wax crystal structure imparts a desirable, non-brittle texture [2]. Procurement should prioritize this ingredient when seeking a botanical, non-GMO alternative to synthetic waxes or beeswax for high-performance color cosmetics and antiperspirants.

Oxidatively Stable Emollient for Long-Shelf-Life Skincare

For formulations where rancidity and shelf-life are critical, such as in natural or 'free-from' skincare lines, Hydrogenated Jojoba Oil offers a data-backed advantage. Its >85% reduction in peroxide value compared to native jojoba oil [1] and an oxidative stability index indicating very low oxygen uptake under accelerated conditions [2] guarantee prolonged product integrity. This minimizes the need for additional antioxidants and ensures that the sensory and efficacy profile of the final product remains consistent over its intended 12-24 month shelf life [3].

Non-Comedogenic Occlusive for Sensitive and Acne-Prone Skin Products

In the development of moisturizers, sunscreens, and treatment products for sensitive or blemish-prone skin, the selection of a non-irritating, non-pore-clogging occlusive is paramount. The clinically demonstrated non-comedogenic and hypoallergenic nature of Hydrogenated Jojoba Oil [1] provides a clear, evidence-based rationale for its selection over other occlusive waxes or butters that may exacerbate these conditions. Its large molecular weight precludes dermal penetration, further supporting its safety profile [2] and making it a low-risk, high-performance ingredient for this demanding application space.

Specialty Coating for Food and Confectionery

Beyond personal care, the unique combination of oxidative stability and specific melting behavior opens applications in edible coatings. Patents describe the use of partially hydrogenated jojoba oil (from which fully hydrogenated oil is a derivative) to create stable, clear coatings for dried fruit and confectionery, providing a barrier to moisture and oxidation while maintaining gloss [1]. The quantifiable low rate of oxidation (1-20 mm Hg pressure drop in 20 hours at 100°C) is a critical specification that ensures the coating does not become rancid and maintains the sensory quality of the food product over time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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